N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution Reactions: Introduction of the 5-chloro-2-methoxyphenyl group can be done via electrophilic aromatic substitution.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of signal transduction pathways or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: can be compared with other quinoline derivatives such as chloroquine, quinine, and quinacrine.
Unique Features: Its specific substitution pattern (5-chloro-2-methoxyphenyl and pyridin-2-yl groups) might confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H16ClN3O2 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21-10-9-14(23)12-20(21)26-22(27)16-13-19(18-8-4-5-11-24-18)25-17-7-3-2-6-15(16)17/h2-13H,1H3,(H,26,27) |
InChI Key |
PTSVAIJMLJAGDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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